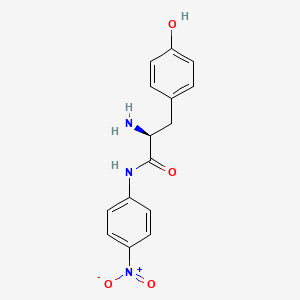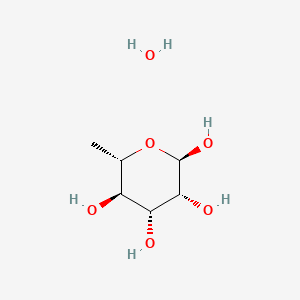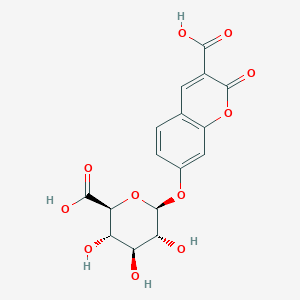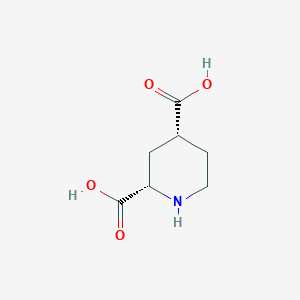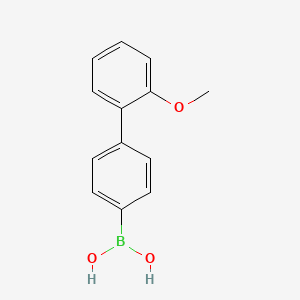
4-(2-甲氧基苯基)苯硼酸
货号 B1359215
CAS 编号:
1107041-07-5
分子量: 228.05 g/mol
InChI 键: QBMUOUYHVBGWDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)phenylboronic acid, also known as 4-Methoxyphenylboronic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular formula of 4-(2-Methoxyphenyl)phenylboronic acid is CH3OC6H4B(OH)2 . Its molecular weight is 151.96 .Chemical Reactions Analysis
4-(2-Methoxyphenyl)phenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions . It is also used in Pd-catalyzed direct arylation and palladium-catalyzed stereoselective Heck-type reactions .Physical And Chemical Properties Analysis
4-(2-Methoxyphenyl)phenylboronic acid is a powder with a melting point of 204-206 °C (lit.) .科学研究应用
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two organic compounds .
- Method : The reaction involves the coupling of a boronic acid (like 4-(2-Methoxyphenyl)phenylboronic acid) with a halide, catalyzed by a palladium (0) complex .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
Biomedical Applications
- Field : Biomedical Sciences
- Application : Phenylboronic acid-functionalized chitosan conjugates have been explored for various biomedical applications . These include glucose-sensitive polymers for self-regulated insulin release in diabetes treatment, wound healing, and tumor targeting .
- Method : The conjugation of phenylboronic acid with chitosan, a cationic polysaccharide, results in a compound that can form covalent bonds with polyol compounds .
- Results : The conjugates have shown potential in various applications, including functioning as a diagnostic agent, aiding in wound healing, and targeting tumors .
-
Preparation of Axially-Chiral Biarylphosphonates
- Field : Organic Chemistry
- Application : This compound can be used in the preparation of axially-chiral biarylphosphonates .
- Method : The process involves an asymmetric Suzuki coupling reaction catalyzed by palladium complexes .
- Results : The outcome is the formation of axially-chiral biarylphosphonates .
-
Preparation of Arylpyrimidines
-
Preparation of N-Arylated Azoles
- Field : Medicinal Chemistry
- Application : This compound can be used in the preparation of N-arylated azoles , which are important structures in medicinal chemistry.
- Method : The synthesis involves a copper fluorapatite-catalyzed arylation process .
- Results : The result is the formation of N-arylated azoles .
-
Preparation of Axially-Chiral Biarylphosphonates
- Field : Organic Chemistry
- Application : This compound can be used in the preparation of axially-chiral biarylphosphonates .
- Method : The process involves an asymmetric Suzuki coupling reaction catalyzed by palladium complexes .
- Results : The outcome is the formation of axially-chiral biarylphosphonates .
-
Preparation of Arylpyrimidines
-
Preparation of N-Arylated Azoles
- Field : Medicinal Chemistry
- Application : This compound can be used in the preparation of N-arylated azoles , which are important structures in medicinal chemistry.
- Method : The synthesis involves a copper fluorapatite-catalyzed arylation process .
- Results : The result is the formation of N-arylated azoles .
安全和危害
属性
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUOUYHVBGWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)phenylboronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
(5-Methylfuran-3-yl)methanol
20416-19-7
6-Methyl-2,3-dihydro-1H-inden-1-amine
361389-84-6
4-(Hydroxymethyl)piperidin-4-ol hydrochloride
240401-25-6
3,5-Difluoro-4-(methylthio)benzaldehyde
473299-49-9

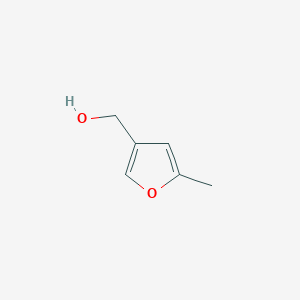
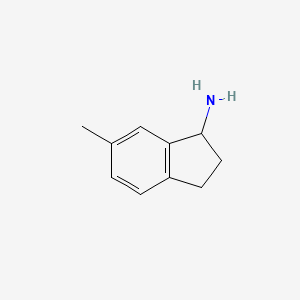

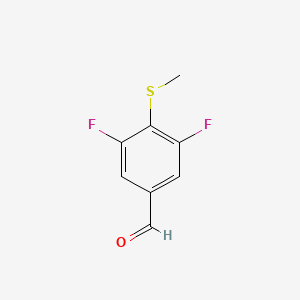

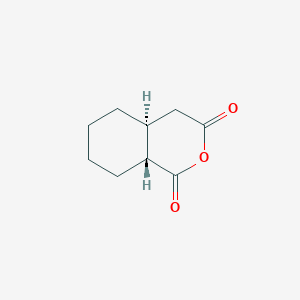
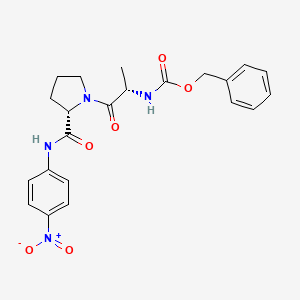
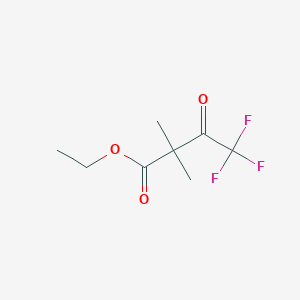
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
